Anlotinib - 1058156-90-3

Anlotinib

Catalog Number: EVT-253147
CAS Number: 1058156-90-3
Molecular Formula: C23H22FN3O3
Molecular Weight: 407.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Anlotinib is a novel small molecule multi-target tyrosine kinase inhibitor (TKI) independently developed in China. [, , ] It functions as an oral anti-angiogenesis inhibitor, primarily targeting vascular endothelial growth factor receptors (VEGFRs). [] Additionally, Anlotinib exhibits inhibitory effects on platelet-derived growth factor receptors (PDGFR), fibroblast growth factor receptors (FGFR), and stem cell factor receptor c-Kit. [, , ] These targets are implicated in tumor angiogenesis, proliferation, and metastasis. [, , ]

Mechanism of Action

Anlotinib's primary mechanism of action involves the inhibition of multiple tyrosine kinases, primarily VEGFRs, PDGFR, FGFR, and c-Kit. [, , , ] By inhibiting these receptors, Anlotinib disrupts downstream signaling pathways, including the PI3K/AKT/mTOR pathway, thereby inhibiting tumor angiogenesis, proliferation, and metastasis. [, , ] Specifically, Anlotinib:

  • Inhibits angiogenesis: It suppresses the formation of new blood vessels in tumors by inhibiting VEGF/VEGFR signaling, thus limiting tumor growth. [, , , ]
  • Induces apoptosis: Anlotinib promotes programmed cell death in tumor cells by disrupting various signaling pathways, including PI3K/AKT/mTOR. [, ]
  • Inhibits cell cycle progression: It can arrest the cell cycle at specific phases, such as the G2/M phase, preventing further tumor cell proliferation. []
  • Reverses multidrug resistance: Anlotinib can overcome multidrug resistance in certain cancers by inhibiting the function of P-glycoprotein (PGP1), a protein responsible for pumping drugs out of cells. []
Physical and Chemical Properties Analysis

The provided literature does not provide specific information on the physical and chemical properties of Anlotinib, except for its mention as an oral drug and its poor solubility in injectable solutions. [, ]

Applications
  • Lung cancer: As a third-line treatment for advanced non-small cell lung cancer (NSCLC) [, , , , , , , , ], Anlotinib showed promising results in prolonging progression-free survival (PFS) and overall survival (OS). [, , , ] It has also been studied in small cell lung cancer (SCLC), where it demonstrated improvement in PFS. [, ]
  • Ovarian Cancer: In preclinical studies, Anlotinib exhibited anti-tumor activity against cisplatin-resistant ovarian cancer cells by inhibiting proliferation, migration, and invasion. [, ]
  • Colorectal Cancer: While Anlotinib showed benefits in prolonging PFS in refractory metastatic colorectal cancer, it did not significantly improve OS. [, ]
  • Pancreatic Cancer: Studies suggested potential benefits of Anlotinib, especially in combination with chemotherapy or immunotherapy, in treating pancreatic adenocarcinoma. [, ]
  • Biliary Tract Cancer: Early research indicated potential for Anlotinib in combination with immunotherapy and chemotherapy as a first-line treatment for advanced biliary tract cancer. []
  • Cervical Cancer: Anlotinib demonstrated promising results in a retrospective study of patients with persistent, metastatic, or recurrent cervical cancer. []
  • Soft Tissue Sarcoma: Anlotinib has shown efficacy in treating soft tissue sarcoma, and its combination with chemotherapy is being investigated. [, ]
  • Medullary Thyroid Carcinoma: Anlotinib has shown promising antitumor activity in locally advanced or metastatic medullary thyroid carcinoma. []
  • Neuroblastoma: Research suggests that Anlotinib may have therapeutic potential in neuroblastoma by inducing neuronal-like differentiation and inhibiting tumor growth. []
  • Desmoid Fibromatosis: Anlotinib, in combination with surgery, appears to be effective in controlling local recurrence in patients with resectable desmoid fibromatosis of the extremities. []
  • Liver Fibrosis: Anlotinib has shown potential in preclinical studies for improving liver fibrosis by inhibiting angiogenesis through the VEGFR2/mTOR pathway. []
Future Directions
  • Biomarker Discovery: Identification of predictive biomarkers for Anlotinib response could improve patient selection and personalize treatment plans. [, ]
  • Mechanism of Resistance: Further research is needed to understand the mechanisms of Anlotinib resistance and develop strategies to overcome it. [, , ]

Bevacizumab

Relevance: Bevacizumab is mentioned as a potential alternative treatment option for edema in NSCLC patients undergoing immunotherapy. Like anlotinib, bevacizumab exhibits anti-vascular effects by targeting the VEGF pathway. []

Cisplatin

Relevance: Several studies investigated the effects of anlotinib on cisplatin-resistant ovarian cancer cells. These studies explored the potential of anlotinib to overcome cisplatin resistance and provide a therapeutic option for patients who do not respond to cisplatin-based treatments. [, , ]

Doxorubicin

Relevance: One study investigated the ability of anlotinib to reverse multidrug resistance mediated by P-glycoprotein (PGP1) in osteosarcoma. The study found that anlotinib enhanced the sensitivity of multidrug-resistant osteosarcoma cells to doxorubicin, suggesting a potential strategy for overcoming drug resistance in this cancer. []

Epirubicin

Relevance: A phase II clinical trial investigated the efficacy and safety of epirubicin combined with anlotinib, followed by anlotinib maintenance therapy, in patients with advanced unresectable soft tissue sarcoma. This combination aimed to enhance the antitumor effects and improve outcomes in this challenging disease. []

5-Fluorouracil (5-FU)

Relevance: * One study investigated the effects of anlotinib on a 5-FU-resistant colorectal cancer cell line (HCT-8/5-FU). The study found that anlotinib inhibited cell viability, induced apoptosis, and reversed multidrug resistance in this cell line. []* Another study explored the synergistic antitumor effects of anlotinib combined with oral 5-FU and S-1 (an oral prodrug of 5-FU) in SCLC. []

Gemcitabine

Relevance:* One study evaluated the efficacy and safety of anlotinib plus nab-paclitaxel/gemcitabine as a first-line treatment for patients with unresectable or metastatic pancreatic adenocarcinoma. []* Another study examined the combination of sintilimab (an anti-PD-1 antibody) and anlotinib with gemcitabine plus cisplatin as first-line therapy for advanced biliary tract cancer. []

LY294002

Relevance: One study employed LY294002 to verify whether anlotinib exerted its effects on drug-resistant colorectal cancer cells by inhibiting the PI3K/AKT pathway. The study found that both anlotinib and LY294002 effectively inhibited drug-resistant CRC cells, suggesting the involvement of the PI3K/AKT pathway in the mechanism of action of anlotinib. []

Nab-paclitaxel

Relevance: A retrospective cohort study evaluated the efficacy and safety of anlotinib in combination with nab-paclitaxel/gemcitabine as a first-line treatment for patients with unresectable or metastatic pancreatic adenocarcinoma. []

Sintilimab

Relevance: A phase 2 clinical trial studied the combination of sintilimab and anlotinib with gemcitabine plus cisplatin as first-line therapy for advanced biliary tract cancer. []

Temozolomide (TMZ)

Relevance: A case report discussed the use of anlotinib in a patient with recurrent GBM who had previously received surgery, radiotherapy, and temozolomide chemotherapy. []

Properties

CAS Number

1058156-90-3

Product Name

Anlotinib

IUPAC Name

1-[[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinolin-7-yl]oxymethyl]cyclopropan-1-amine

Molecular Formula

C23H22FN3O3

Molecular Weight

407.4 g/mol

InChI

InChI=1S/C23H22FN3O3/c1-13-9-15-16(27-13)3-4-19(22(15)24)30-18-5-8-26-17-11-21(20(28-2)10-14(17)18)29-12-23(25)6-7-23/h3-5,8-11,27H,6-7,12,25H2,1-2H3

InChI Key

KSMZEXLVHXZPEF-UHFFFAOYSA-N

SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC

Synonyms

AL3818
anlotini

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.